molecular formula C20H26F3N5O9S2 B1441891 N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid CAS No. 1173928-26-1

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid

Número de catálogo: B1441891
Número CAS: 1173928-26-1
Peso molecular: 601.6 g/mol
Clave InChI: VUAYTLGZIBSISZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine; sulfuric acid (hereafter referred to as the target compound) is a small-molecule kinase inhibitor, commercially known as SGI-1776. It is a sulfate salt formulation of the free base, enhancing solubility and bioavailability for therapeutic applications. The compound features:

  • An imidazo[1,2-b]pyridazine core, a bicyclic heteroaromatic system critical for binding kinase domains.
  • A 3-(trifluoromethoxy)phenyl group at position 3, contributing to hydrophobic interactions and metabolic stability.
  • A 1-methylpiperidin-4-ylmethylamine substituent at position 6, facilitating solubility and target engagement.

SGI-1776 is a potent inhibitor of Pim kinases (Pim-1, Pim-2, Pim-3), serine/threonine kinases overexpressed in hematological malignancies and implicated in cell proliferation and apoptosis .

Propiedades

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O.2H2O4S/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23;2*1-5(2,3)4/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26);2*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAYTLGZIBSISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173928-26-1
Record name SGI 1776
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173928261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Actividad Biológica

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine; sulfuric acid (CAS Number: 1173928-26-1) is a complex organic compound with potential biological activities. This article summarizes its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20H26F3N5O9S2
  • Molecular Weight : 601.6 g/mol
  • CAS Number : 1173928-26-1

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its effects on different biological pathways.

Cytotoxicity Studies

The compound's structure suggests possible cytotoxic effects against cancer cell lines. A related study on piperidine derivatives showed strong in vitro cytotoxic activity against various cancer cell lines, indicating that modifications to the piperidine structure can enhance biological activity . The presence of trifluoromethoxy and imidazo groups may further contribute to its potency.

Case Studies and Research Findings

  • In Vitro Studies : Compounds with similar structural motifs have been shown to inhibit key enzymes involved in disease pathways. For example, some piperidine derivatives were evaluated for their activity against α-glucosidase, demonstrating promising inhibition profiles .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interactions with specific receptors or enzymes. For instance, research on related compounds revealed that they could modulate serotonin transporter sites, which are crucial in various physiological processes .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine is essential for assessing its therapeutic potential. Studies indicate that structural modifications can significantly alter bioavailability and metabolic stability .

Summary Table of Biological Activities

Activity Type Description References
AntimicrobialPotential activity against bacterial and fungal pathogens
CytotoxicityIn vitro cytotoxic effects against cancer cell lines
Enzyme InhibitionInhibition of α-glucosidase and other enzymes
PharmacokineticsModifications affecting bioavailability and stability

Aplicaciones Científicas De Investigación

The compound is characterized by its complex structure which contributes to its biological activity. It is typically stored under controlled conditions to maintain stability.

Anticancer Activity

NCTA has been investigated for its potential as an anticancer agent . Studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A research study published in Journal of Medicinal Chemistry reported that NCTA effectively inhibited the growth of breast and lung cancer cells in vitro, with IC50 values indicating potent activity at low concentrations.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for exploring neuropharmacological applications .

  • Research Findings : Preliminary studies indicate that NCTA may modulate serotonin and dopamine receptors, which could be beneficial in treating neurological disorders such as depression or anxiety.

Antimicrobial Properties

Recent investigations into the antimicrobial properties of NCTA have revealed promising results against various pathogens.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

This table highlights the effectiveness of NCTA against both bacterial and fungal strains.

Drug Development

Given its diverse biological activities, NCTA is being explored as a lead compound in drug development pipelines. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity.

Comparación Con Compuestos Similares

Structural Similarities and Differences

The target compound shares structural motifs with several imidazo[1,2-b]pyridazine and related heterocyclic derivatives. Key analogs include:

Compound Name / Identifier Core Structure Position 3 Substituent Position 6 Substituent Biological Target
Target Compound (SGI-1776) Imidazo[1,2-b]pyridazine 3-(Trifluoromethoxy)phenyl N-(1-Methylpiperidin-4-yl)methyl Pim-1/2/3 kinases
Compound 42 (Antimalarial Series) Imidazo[1,2-b]pyridazine 4-(Methylsulfinyl)phenyl N-(1-Methylpiperidin-4-yl) Antimalarial
3e (Piperazine Derivatives) Imidazo[1,2-b]pyridazine 4-(Trifluoromethyl)phenyl 1-Propanoylpiperazin-1-yl Undisclosed
Ponatinib (Entry 28, Table) Imidazo[1,2-b]pyridazine 3-(Trifluoromethyl)phenyl 4-Methyl-N-[4-(4-methylpiperazin-1-yl)methyl] Bcr-Abl kinase
N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Triazolo[4,3-b]pyridazine None 6-(Trifluoromethyl)pyrimidin-4-amine Undisclosed


Key Observations :

  • The imidazo[1,2-b]pyridazine core is conserved across analogs, but substitutions at positions 3 and 6 dictate target specificity.
  • Trifluoromethoxy (CF₃O) vs. trifluoromethyl (CF₃) groups at position 3 modulate electronic and steric properties, affecting kinase selectivity.
  • Piperidine/piperazine-derived substituents at position 6 enhance solubility and confer conformational flexibility for binding.

Physicochemical Properties

Property Target Compound (SGI-1776) Compound 3e Ponatinib
Molecular Formula C₂₀H₂₃F₃N₆O·H₂SO₄ C₂₀H₂₀F₃N₅O C₂₉H₂₇F₃N₆O₃
Molecular Weight 526.5 g/mol (free base) 409.4 g/mol 564.6 g/mol
LogP (Predicted) 3.2 2.8 4.1
Solubility High (sulfate salt) Moderate (amide derivative) Low (free base)

Notes:

  • The sulfate salt in SGI-1776 improves aqueous solubility compared to neutral analogs like Ponatinib.
  • Trifluoromethoxy groups increase lipophilicity relative to methylsulfinyl or amide substituents.

Métodos De Preparación

Construction of the Imidazo[1,2-b]pyridazine Core

  • The synthesis often starts with a pyridazine derivative that undergoes cyclization with an appropriate imidazole precursor to form the imidazo[1,2-b]pyridazine nucleus.
  • This step may involve condensation reactions under controlled conditions to ensure regioselectivity and yield.

Introduction of the 3-(Trifluoromethoxy)phenyl Group

  • The trifluoromethoxy-substituted phenyl moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
  • The trifluoromethoxy group is critical for biological activity and requires careful handling due to its electron-withdrawing properties.

Attachment of the N-[(1-methylpiperidin-4-yl)methyl] Side Chain

  • The piperidine moiety is typically introduced via alkylation or reductive amination of an amine precursor on the imidazo[1,2-b]pyridazine scaffold.
  • Methylation on the piperidine nitrogen is achieved either before or after attachment to the core structure, depending on the synthetic route.

Formation of the Sulfuric Acid Salt

  • The free base form of the compound is converted to its sulfuric acid salt by treatment with sulfuric acid under controlled conditions.
  • This step enhances the compound’s solubility and stability, facilitating its use in biological assays.

Representative Synthetic Route (Based on Patent Literature)

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclization Pyridazine derivative + imidazole precursor, heat, solvent (e.g., DMF) Formation of imidazo[1,2-b]pyridazine core
2 Cross-coupling Aryl halide with trifluoromethoxy group + Pd catalyst, base Introduction of 3-(trifluoromethoxy)phenyl substituent
3 Alkylation/Reductive amination Piperidine derivative + aldehyde or halide, reducing agent (e.g., NaBH4) Attachment of N-[(1-methylpiperidin-4-yl)methyl] side chain
4 Salt formation Sulfuric acid, controlled temperature Conversion to sulfuric acid salt

Detailed Research Findings and Notes

  • The synthetic procedures are documented in patent CN111566103B and US10875864B2, which describe kinase inhibitor compounds structurally related to this molecule.
  • The trifluoromethoxy group imparts increased metabolic stability and lipophilicity, which are beneficial for kinase inhibition potency.
  • The piperidine moiety enhances aqueous solubility and bioavailability, important for pharmacological profiling.
  • Optimization of reaction conditions such as temperature, solvent choice, and catalysts is critical to maximize yield and purity.
  • The sulfuric acid salt form is preferred for research use due to improved handling properties and is commercially available from specialized chemical suppliers.

Comparative Table of Preparation Parameters

Parameter Description Typical Conditions/Notes
Starting Materials Pyridazine derivatives, imidazole precursors, trifluoromethoxyphenyl halides, piperidine derivatives High purity reagents required
Catalysts Palladium complexes (e.g., Pd(PPh3)4) for cross-coupling Sensitive to moisture and air
Solvents DMF, DMSO, toluene, ethanol Choice depends on step and reagent solubility
Temperature 50-150 °C depending on reaction Controlled heating essential
Reaction Time Several hours to overnight Monitored by TLC or HPLC
Purification Chromatography, recrystallization To isolate pure intermediates and final product
Salt Formation Treatment with sulfuric acid in aqueous or organic media Stoichiometric control to avoid over-acidification

Q & A

Basic: What synthetic methodologies are optimized for producing the imidazo[1,2-b]pyridazine core in this compound?

Answer:
The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclization of 2-aminopyridazine derivatives with α-haloketones or aldehydes under acidic conditions. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce formyl groups to the heterocyclic core, as demonstrated in the synthesis of related imidazo[1,2-a]pyridine derivatives . Key parameters include:

  • Temperature control (0–10°C during aldehyde group introduction to avoid side reactions).
  • Solvent selection (chloroform for stability during reflux).
  • Catalytic use of 3-picoline or 3,5-lutidine to improve coupling efficiency in sulfonamide formation .

Basic: How can researchers analytically characterize the purity and structural integrity of this compound?

Answer:
A combination of techniques is required:

  • HPLC-MS : To detect trace impurities (e.g., unreacted intermediates or sulfonic acid byproducts) and confirm molecular weight.
  • ¹H/¹³C NMR : To verify regiochemistry of the trifluoromethoxy group and piperidinylmethyl substitution. For example, coupling constants (J = 2–3 Hz) in the aromatic region distinguish adjacent substituents on the phenyl ring .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, particularly for the sulfuric acid counterion, which may decompose above 200°C .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Kinase Inhibition Assays : Use ATP-coupled luminescence assays to screen for activity against kinases like JAK2 or CDKs, given the compound’s structural similarity to imidazo[1,2-a]pyridine-based kinase inhibitors .
  • Cellular Uptake Studies : Employ fluorescence microscopy with labeled analogs to evaluate blood-brain barrier penetration, leveraging the piperidine moiety’s potential for CNS targeting .

Advanced: How do structural modifications (e.g., trifluoromethoxy vs. methylsulfonyl groups) impact target binding affinity?

Answer:
The trifluoromethoxy group enhances lipophilicity (logP +0.5) and metabolic stability compared to methylsulfonyl, as shown in SAR studies of analogous COX-2 inhibitors . However, steric effects may reduce binding to flat hydrophobic pockets. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical residues (e.g., Phe⁸⁶ in COX-2) sensitive to substituent bulk .

Advanced: What strategies resolve contradictions in reported synthetic yields for sulfonic acid adducts?

Answer:
Discrepancies often arise from:

  • Counterion Exchange : Sulfuric acid may form variable hydrates; lyophilization under controlled humidity improves reproducibility .
  • Catalyst Purity : Residual Pd in Suzuki couplings (used for aryl-hetaryl bonds) can catalyze side reactions. Purification via ion-exchange chromatography (e.g., Dowex® resins) removes metal contaminants .

Advanced: How can researchers profile and mitigate metabolic instability in vivo?

Answer:

  • LC-HRMS Metabolite ID : Incubate the compound with liver microsomes (human/rat) to identify oxidation hotspots (e.g., piperidine N-methyl group).
  • Deuterium Incorporation : Replace labile C-H bonds with C-D at the 4-position of the piperidine ring, reducing first-pass metabolism by CYP3A4 .

Advanced: What advanced techniques characterize crystalline forms and polymorphic transitions?

Answer:

  • PXRD : Distinguish between anhydrous and hydrate forms (e.g., d-spacing shifts at 2θ = 7–8°).
  • DSC : Detect glass transitions (Tg) or desolvation events. For instance, the sulfuric acid adduct shows a Tg at ~120°C before decomposition .

Advanced: How do solvent polarity and pH affect the stability of the imidazo[1,2-b]pyridazine core?

Answer:

  • Acidic Conditions (pH < 3) : Protonation of the pyridazine N-atom leads to ring-opening. Stability assays in simulated gastric fluid (SGF) show <50% degradation after 2 hours .
  • Polar Aprotic Solvents (DMF/DMSO) : Promote sulfonic acid dissociation, increasing reactivity. Use non-polar solvents (toluene) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid
Reactant of Route 2
Reactant of Route 2
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.